Einecs 309-363-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981 . However, methodologies for analyzing and comparing EINECS compounds, as demonstrated in the literature, rely on structural similarity, physicochemical properties, and predictive toxicological models. These approaches enable regulatory compliance under frameworks like REACH, which mandates hazard assessments for EINECS chemicals while minimizing animal testing .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWDDCNJPSPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874270 | |
| Record name | B-PENTYLGALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100231-63-8, 39824-10-7 | |
| Record name | Pentyl D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | B-PENTYLGALACTOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl D-glucoside is typically synthesized through the reaction of glucose with pentanol. The reaction is catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves heating the mixture of glucose and pentanol in the presence of a catalyst under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Pentyl D-glucoside involves the use of large-scale reactors where glucose and pentanol are mixed and heated. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Alkyl glycosides like pentyl D-glucoside undergo enzymatic hydrolysis via glucosidases, releasing glucose and pentanol. Key findings include:
-
Human cytosolic β-glucosidase and placental lysosomal glucocerebrosidase exhibit distinct kinetic profiles. For C10 alkyl glucosides, cytosolic enzymes show lower K₁ values (sub-millimolar range) compared to lysosomal enzymes (millimolar range), indicating stronger binding to cytosolic counterparts .
-
Structure-activity relationships : Longer alkyl chains (C10–C12) enhance binding affinity to glucosidases, as demonstrated by Ki values decreasing with increasing carbon chain length .
Enzymatic Interactions and Stability
-
Transglycosylation vs. Hydrolysis : Enzymatic cocktails like CellicCTec2 preferentially catalyze transglycosylation over hydrolysis when pentanol is present as an acceptor. This is evidenced by the production of pentyl xylosides (DP1–DP3) from wheat bran xylans, with minimal glucose release under optimized conditions .
-
Secondary Hydrolysis : Longer-chain pentyl xylosides (DP2, DP3) undergo faster hydrolysis compared to DP1, suggesting chain-length-dependent stability .
Scientific Research Applications
Pentyl D-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize lipids.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Pentyl D-glucoside involves its ability to interact with lipid molecules and disrupt their structure. This property makes it an effective surfactant, allowing it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it reduces surface tension and enhances solubility.
Comparison with Similar Compounds
Methodologies for Comparing EINECS Compounds
Structural Similarity Analysis
Structural comparisons often employ the Tanimoto coefficient , calculated using PubChem 2D fingerprints, to quantify molecular similarity. Compounds with ≥70% similarity are classified as analogs, allowing read-across predictions for untested substances . For example, 1,387 labeled REACH Annex VI chemicals were used to predict toxicological endpoints for 33,000 EINECS compounds, achieving broad coverage of chemical space .
Physicochemical Property Profiling
Key properties (e.g., log Kow, bioavailability, solubility) define chemical domains. Outliers are flagged for further testing, prioritizing resources efficiently.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models predict acute toxicity by correlating structural descriptors (e.g., hydrophobicity, aromaticity) with experimental data. For instance:
- Substituted mononitrobenzenes and chlorinated alkanes were modeled for toxicity to fish and daphnids, covering 0.7% of EINECS chemicals .
- Chemical classification software grouped 54% of EINECS entries into classes amenable to QSAR .
Case Studies of Similar Compounds
High-Similarity Analogues (Tanimoto ≥0.95)
Moderate-Similarity Analogues (Tanimoto 0.70–0.94)
Toxicological Predictions
- RASAR Models : Structural analogs from REACH Annex VI reduced experimental burdens by extrapolating data to 33,000 EINECS compounds .
- Interspecies QSARs: Toxicity data from daphnids predicted effects in fish for organothiophosphates, demonstrating cross-species applicability .
Regulatory Efficiency
Q & A
Q. What are the established protocols for synthesizing Einecs 309-363-2 with high purity, and how can purity be validated?
Answer: Synthesis protocols should follow peer-reviewed methodologies, emphasizing stoichiometric control, reaction temperature, and solvent selection. Purification steps (e.g., recrystallization, chromatography) must be documented. Validate purity using HPLC (≥95% purity threshold) and corroborate with NMR and mass spectrometry . For novel routes, provide full characterization data (elemental analysis, FTIR) to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR : Assign peaks using deuterated solvents and reference standards; report chemical shifts and coupling constants.
- FTIR : Identify functional groups (e.g., carbonyl, amine) via characteristic absorption bands.
- XRD : Use crystallographic data to confirm molecular packing.
Cross-validate findings with computational simulations (e.g., DFT for IR/NMR predictions) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Q. How should researchers design experiments to determine the solubility profile of this compound?
Answer:
Q. What distinguishes this compound from structurally analogous compounds in terms of reactivity?
Answer: Perform comparative studies:
- Reactivity assays (e.g., hydrolysis rates under acidic/basic conditions).
- Thermodynamic stability via DSC/TGA.
- Electron-density mapping (ESP) to identify nucleophilic/electrophilic sites. Reference crystallographic databases for structural comparisons .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for this compound be resolved?
Answer:
Q. What computational models best predict the environmental degradation pathways of this compound?
Answer:
Q. How can researchers assess the reproducibility of catalytic applications involving this compound?
Answer:
Q. What advanced statistical methods are suitable for analyzing contradictory bioactivity data in this compound studies?
Answer:
Q. How should longitudinal studies on the environmental impact of this compound be structured?
Answer:
Q. Methodological Guidance
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable); deposit datasets in repositories like Zenodo .
- Conflict Resolution : Transparently report limitations (e.g., sample heterogeneity) and use open peer-review platforms for consensus-building .
- Ethical Compliance : Follow institutional guidelines for chemical waste disposal and data integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
